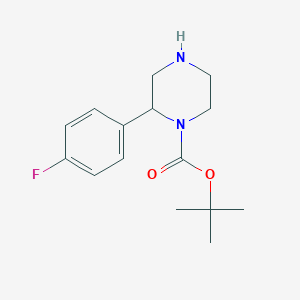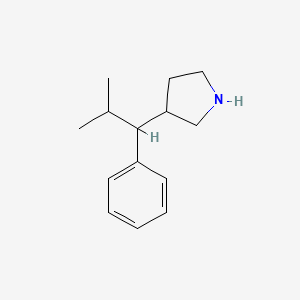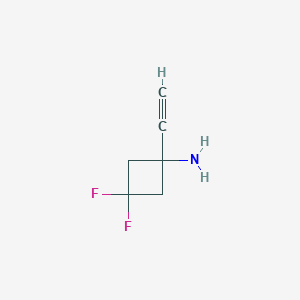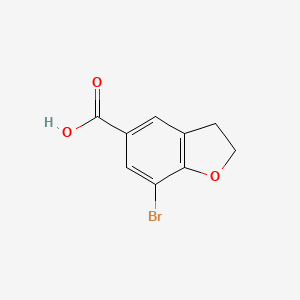
4-(2-Ethylphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylphenyl)but-3-en-2-one is an organic compound with a molecular formula of C12H14O It is a member of the butenone family, characterized by the presence of a butenone backbone with an ethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the use of a Grignard reaction. In this method, ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an ether solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Ethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Ethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through hydrogen bonding and van der Waals forces, which influence its binding affinity and specificity .
Comparación Con Compuestos Similares
4-Phenylbut-3-en-2-one: Similar in structure but lacks the ethyl group on the phenyl ring.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of an ethyl group on the phenyl ring
Uniqueness: 4-(2-Ethylphenyl)but-3-en-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(E)-4-(2-ethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-9H,3H2,1-2H3/b9-8+ |
Clave InChI |
KMAGAJXFAHGUCF-CMDGGOBGSA-N |
SMILES isomérico |
CCC1=CC=CC=C1/C=C/C(=O)C |
SMILES canónico |
CCC1=CC=CC=C1C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


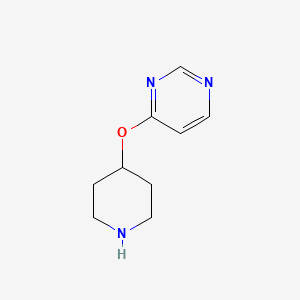

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)

